![molecular formula C11H13ClOS B1474221 (1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol CAS No. 1932340-55-0](/img/structure/B1474221.png)
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentanol ring with a sulfanyl group attached to one carbon and a 4-chlorophenyl group attached to another carbon . The exact spatial configuration can be determined by the (1R,2R) designation, which refers to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A study by Hirschler et al. (1994) reported the crystal structure of a dimeric (phenylsulfonyl)oxazolidine compound, emphasizing the conformational features of chlorophenyl-sulfonyl substituents and their implications for reaction mechanisms and molecular design J. Hirschler, B. Berger, M. Bolte, 1994. This research adds to the understanding of molecular architecture and its influence on chemical reactivity, providing a basis for designing new compounds with desired properties.
Reactivity and Addition Reactions
Kaya et al. (2014) explored the synthesis of cyclohexane derivatives, highlighting the selectivity in addition reactions involving compounds with similar structural motifs to "(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol". Their work sheds light on the nuanced reactivity of such molecules, offering pathways to novel derivatives with potential application in medicinal chemistry A. Kaya, A. Menzek, E. Şahin, 2014.
Potential in Drug Design
Ballatore et al. (2014) evaluated cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group, with specific reference to thromboxane A2 prostanoid (TP) receptor antagonists. This study illustrates the utility of cyclic sulfides in the design of bioactive compounds, potentially including derivatives of "(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol" C. Ballatore, B. C. Gay, L. Huang, K. Robinson, M. J. James, J. Trojanowski, V. Lee, K. Brunden, A. B. Smith, 2014.
Electrophile-Promoted Cyclization
Jana et al. (2003) investigated electrophile-promoted cyclization as a method for synthesizing homochiral substituted tetrahydrothiophenes. This process highlights the chemical versatility and potential applications of sulfur-containing cyclic compounds in synthesizing stereochemically complex structures G. Jana, A. Viso, Y. Díaz, S. Castillón, 2003.
Propiedades
IUPAC Name |
(1R,2R)-2-(4-chlorophenyl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNULRRCGBQFZ-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



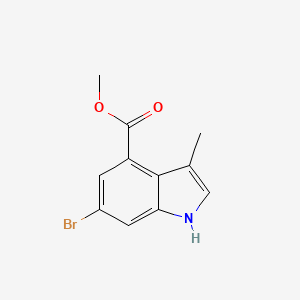
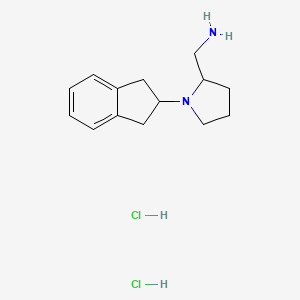
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1474143.png)
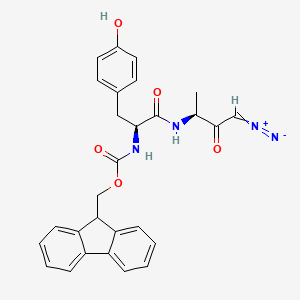
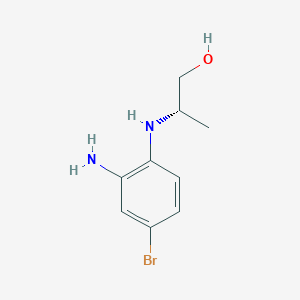
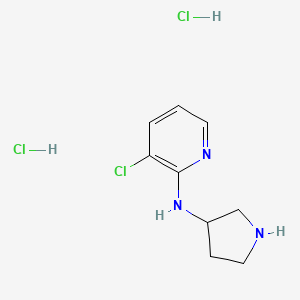
![2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1474150.png)
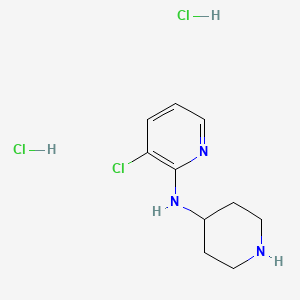
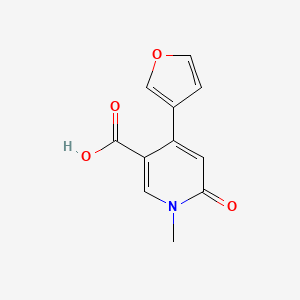
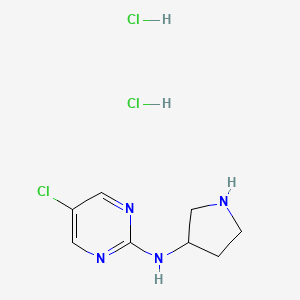
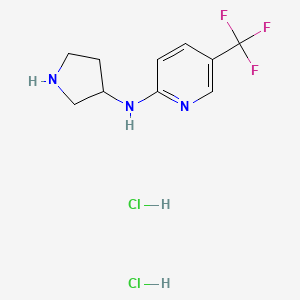
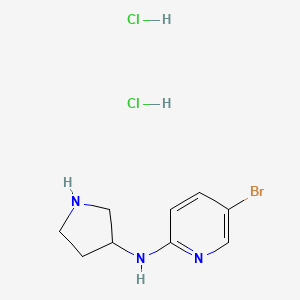
![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)
